molecular formula C14H14ClN3 B11855164 3-Chloro-7-(isobutylamino)quinoline-8-carbonitrile CAS No. 88347-02-8

3-Chloro-7-(isobutylamino)quinoline-8-carbonitrile

Cat. No.: B11855164
CAS No.: 88347-02-8
M. Wt: 259.73 g/mol
InChI Key: LYHPSNWXZBLJAX-UHFFFAOYSA-N
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Description

3-Chloro-7-(isobutylamino)quinoline-8-carbonitrile is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Vilsmeier reagent (DMF + POCl3 or PCl5) to form the quinoline ring . The reaction conditions often require heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and alternative reagents may be explored to improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-7-(isobutylamino)quinoline-8-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of aminoquinoline derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties depending on the substituents introduced.

Scientific Research Applications

3-Chloro-7-(isobutylamino)quinoline-8-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-7-(isobutylamino)quinoline-8-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-7-(isobutylamino)quinoline-8-carbonitrile is unique due to the presence of the isobutylamino group, which can impart different biological activities and chemical reactivity compared to other quinoline derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

88347-02-8

Molecular Formula

C14H14ClN3

Molecular Weight

259.73 g/mol

IUPAC Name

3-chloro-7-(2-methylpropylamino)quinoline-8-carbonitrile

InChI

InChI=1S/C14H14ClN3/c1-9(2)7-17-13-4-3-10-5-11(15)8-18-14(10)12(13)6-16/h3-5,8-9,17H,7H2,1-2H3

InChI Key

LYHPSNWXZBLJAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=C(C2=NC=C(C=C2C=C1)Cl)C#N

Origin of Product

United States

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